7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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Overview
Description
7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: is a complex organic compound with a molecular weight of 221.26 g/mol. It is known for its unique structural features, including a hexahydroquinoline core with a carboxylic acid group and a dimethyl group at the 7th position
Scientific Research Applications
This compound has found applications in various scientific fields:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic potential in drug development.
Industry: : Employed in the synthesis of advanced materials and chemical products.
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves multiple steps, starting with the construction of the hexahydroquinoline core. One common approach is the cyclization of appropriate precursors, such as diketones or amino acids, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding carboxylic acid derivatives.
Reduction: : Reducing the carbonyl group to form alcohols or amines.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of carboxylic acids and their derivatives.
Reduction: : Production of alcohols and amines.
Substitution: : Generation of a wide range of substituted derivatives.
Mechanism of Action
The mechanism by which 7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: is unique due to its structural features and reactivity. Similar compounds include:
8,8-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
These compounds share similarities in their core structures but differ in the placement and nature of substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
7,7-dimethyl-2-oxo-1,5,6,8-tetrahydroquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2)4-3-7-5-8(11(15)16)10(14)13-9(7)6-12/h5H,3-4,6H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOJKOGSFCPGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)NC(=O)C(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420792-86-4 |
Source
|
Record name | 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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